molecular formula C12H16 B14295961 Tricyclo(5.5.0.02,8)dodeca-3,5-diene CAS No. 115245-14-2

Tricyclo(5.5.0.02,8)dodeca-3,5-diene

Cat. No.: B14295961
CAS No.: 115245-14-2
M. Wt: 160.25 g/mol
InChI Key: KQXWVCOTWFVIGF-UHFFFAOYSA-N
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Description

Tricyclo(55002,8)dodeca-3,5-diene is a unique organic compound with the molecular formula C12H16 It is characterized by its tricyclic structure, which includes three interconnected rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(5.5.0.02,8)dodeca-3,5-diene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Tricyclo(5.5.0.02,8)dodeca-3,5-diene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of light or heat.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tricyclo(5.5.0.02,8)dodeca-3,5-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tricyclo(5.5.0.02,8)dodeca-3,5-diene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to engage in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Tricyclodecane: An organic compound with a similar tricyclic structure but different chemical properties and applications.

    Tricyclo(5.2.1.0,2,6)deca-3,8-diene: Another tricyclic compound with distinct reactivity and uses.

Uniqueness: Tricyclo(55002,8)dodeca-3,5-diene is unique due to its specific tricyclic structure and the resulting chemical properties

Properties

CAS No.

115245-14-2

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

tricyclo[5.5.0.02,8]dodeca-3,5-diene

InChI

InChI=1S/C12H16/c1-2-6-10-11-7-3-4-8-12(10)9(11)5-1/h1-2,5-6,9-12H,3-4,7-8H2

InChI Key

KQXWVCOTWFVIGF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C3C=CC=CC2C3C1

Origin of Product

United States

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